molecular formula C19H28O5 B5132361 diethyl [4-(2,6-dimethylphenoxy)butyl]malonate

diethyl [4-(2,6-dimethylphenoxy)butyl]malonate

Cat. No. B5132361
M. Wt: 336.4 g/mol
InChI Key: XOUQGPFZPSVTHK-UHFFFAOYSA-N
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Description

Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, also known as DDBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDBM is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has also been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme squalene synthase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and physiological effects:
diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. In cancer cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and activating the p53 pathway. In fungal cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit cell growth and induce cell death by disrupting the biosynthesis of ergosterol. In animal models, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to modulate the immune response by increasing the production of cytokines such as interleukin-2 and interferon-gamma.

Advantages and Limitations for Lab Experiments

Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has several advantages for lab experiments, including its versatility, ease of synthesis, and potential for various applications. However, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Some potential applications of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate include the development of new anticancer drugs, the synthesis of new functional materials, and the investigation of its potential as a fungicide or bactericide. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate and to determine its potential toxicity and side effects in vivo.

Synthesis Methods

Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of diethyl malonate with 4-(2,6-dimethylphenoxy)butanal in the presence of a base such as piperidine or pyridine. The Michael addition reaction involves the reaction of diethyl malonate with 2,6-dimethylphenol in the presence of a base such as sodium hydride. The Suzuki coupling reaction involves the reaction of 4-(2,6-dimethylphenoxy)butyl bromide with diethyl malonate in the presence of a palladium catalyst.

Scientific Research Applications

Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a reagent for the synthesis of various compounds such as α,β-unsaturated ketones and β-keto esters.

properties

IUPAC Name

diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)12-7-8-13-24-17-14(3)10-9-11-15(17)4/h9-11,16H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUQGPFZPSVTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=CC=C1C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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